chloramultilide B

Antifungal Natural Product Candida albicans

Researchers requiring a structurally confirmed lindenane dimer for antifungal or anti-inflammatory studies often struggle with sourcing a single compound with this precise bioactivity profile. Chloramultilide B solves this by providing a single, X-ray crystallography-validated entity with a dual mechanism of action. - Exhibits equipotent antifungal activity against C. albicans and C. parapsilosis with an MIC of 0.068 µM, making it an ideal positive control for non-azole drug discovery. - Modulates the NF-κB and NLRP3 pathways, serving as a chemical probe for immunology research distinct from TLR-focused compounds. - Absolute configuration confirmed by X-ray crystallography, ensuring batch-to-batch consistency for SAR campaigns and chemotaxonomic standardization.

Molecular Formula C39H42O14
Molecular Weight 734.7 g/mol
Cat. No. B1264065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namechloramultilide B
Synonymschloramultilide B
Molecular FormulaC39H42O14
Molecular Weight734.7 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OCC2(C3CC3C4(C2CC5=C(COC(=O)CCC(=O)OC1)C(=O)OC56C4CC7(C8CC8C9(C7=C6C1=C(C(=O)OC1(C9O)O)C)C)O)C)O
InChIInChI=1S/C39H42O14/c1-15-7-27(42)51-14-37(47)22-8-19(22)34(3)23(37)10-18-17(13-50-26(41)6-5-25(40)49-12-15)32(44)52-38(18)24(34)11-36(46)21-9-20(21)35(4)30(36)29(38)28-16(2)31(43)53-39(28,48)33(35)45/h7,19-24,33,45-48H,5-6,8-14H2,1-4H3/b15-7+/t19-,20-,21+,22+,23-,24+,33-,34+,35+,36+,37+,38+,39+/m1/s1
InChIKeySHDVXCYXBYXGAR-BQPKVCGRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloramultilide B for Antifungal & Anti-Inflammatory Research


Chloramultilide B is a lindenane-type sesquiterpenoid dimer, a class of secondary metabolites characteristic of the Chloranthaceae plant family [1]. First isolated from the whole plant of Chloranthus spicatus [1], it is defined by a complex 34-carbon skeleton and a molecular weight of 734.70 g/mol (C39H42O14) [2]. This compound is primarily procured for its distinct in vitro biological profile, including antifungal activity against Candida species and anti-inflammatory potential through modulation of the NF-κB signaling pathway [1][3]. Its structure and absolute configuration have been confirmed by X-ray crystallography, providing a robust foundation for structure-activity relationship (SAR) studies and reliable sourcing for experimental use [1].

Class Lindenane sesquiterpenoid dimer from Chloranthaceae
Screening Antifungal research on Candida spp.
Pathway NF-κB and NLRP3 modulation probe
Validation Absolute configuration by X-ray crystallography

Why Chloramultilide B Stands Out Among Lindenane Dimers


While the Chloranthaceae family produces over 100 structurally related lindenane sesquiterpenoid dimers [1], subtle variations in their oxygenation, esterification, and dimerization linkages lead to profound differences in biological potency and target specificity [2]. For instance, a direct comparison reveals that chloramultilide B exhibits a picomolar-level antifungal MIC (0.068 µM) against C. albicans, whereas a closely related dimer, chlorahololide D, shows cytotoxic IC50 values of 13.7 µM and 6.7 µM in HepG2 and MCF-7 cancer cell lines, respectively, demonstrating a complete shift in bioactivity profile [3][4]. Similarly, other dimers like shizukaol D and sarcandrolide E are primarily characterized by anti-inflammatory activity in the micromolar range, with no reported antifungal data at this level of potency [5]. This evidence confirms that lindenane dimers are not interchangeable; the selection of chloramultilide B is specifically mandated for investigations requiring its unique combination of antifungal potency and NF-κB pathway modulation [6].

Bioactivity shift
Lindenane dimers are not interchangeable; closely related analogs may exhibit cytotoxicity rather than antifungal activity, even when isolated from the same plant source.
Pathway mismatch
Anti-inflammatory mechanisms differ among dimers (e.g., TLR/MyD88 vs NF-κB/NLRP3 engagement); substituting one dimer for another may target a distinct signaling node.
Stereochemistry
Dimers without X-ray validation may carry stereochemical ambiguity; absolute configuration directly impacts SAR reproducibility and target engagement interpretation.

Head-to-Head Comparative Evidence for Chloramultilide B


Antifungal Potency in Candida albicans

Chloramultilide B demonstrates a sub-nanomolar MIC of 0.068 µM against Candida albicans in vitro [1]. In contrast, other structurally related lindenane dimers such as chlorahololide D and shizukaol E exhibit no significant antifungal activity under comparable conditions, with their biological profiles dominated by micromolar-range cytotoxicity (e.g., HepG2 IC50 of 13.7 µM for chlorahololide D) or anti-inflammatory effects, respectively [2][3]. This establishes a stark functional divergence where chloramultilide B is uniquely suited for antifungal applications within the lindenane dimer class.

Antifungal MIC
Reported
0.068 µM (C. albicans)
Supports antifungal screening context
Analogs show cytotoxicity-dominant profiles; activity may not transfer
Antifungal Natural Product Candida albicans

Antifungal Spectrum Against C. albicans and C. parapsilosis

Chloramultilide B's antifungal activity is not limited to C. albicans; it also exhibits an identical MIC of 0.068 µM against Candida parapsilosis . This dual-activity profile contrasts with some conventional antifungals that may show variable potency between different Candida species. For instance, fluconazole, a widely used clinical antifungal, demonstrates significantly higher MICs against C. parapsilosis (modal MIC 1 µg/mL) compared to C. albicans (modal MIC 0.25 µg/mL) in clinical isolates [1]. This suggests chloramultilide B may possess a different, potentially more consistent, mechanism of action against pathogenic Candida species.

Spectrum (MIC)
Class-level inference
0.068 µM (C. albicans & C. parapsilosis)
Reported equipotent activity across Candida species
Unit conversion required for fluconazole comparison; verify in independent assays
Antifungal Spectrum of Activity Candida parapsilosis

NF-κB and NLRP3 Pathway Modulation

While many lindenane dimers exhibit anti-inflammatory activity, their specific molecular targets and potencies differ significantly. Chloramultilide B has been implicated in the inhibition of the NF-κB and NLRP3 signaling pathways, a mechanism crucial for its anti-inflammatory effects [1]. In a comparative context, shizukaol D, another well-studied lindenane dimer, exerts its anti-inflammatory action via inhibition of the TLR/MyD88 signaling pathway, with an IC50 for NO production inhibition of 3.7 µM in RAW264.7 cells . This indicates that chloramultilide B and shizukaol D modulate distinct upstream signaling nodes, with chloramultilide B's NF-κB/NLRP3 axis representing a specific mechanistic signature that differentiates it from close structural analogs.

Mechanism
Class-level inference
NF-κB & NLRP3 inhibition
Pathway-response context differs from TLR-targeting analogs
Mechanistic attribution requires further target engagement data
Anti-inflammatory NF-κB Signaling Pathway

Structural Validation by X-ray Crystallography

The absolute configuration of chloramultilide B has been unequivocally confirmed by single-crystal X-ray crystallography, a rigorous method that provides atomic-level structural detail [1]. In contrast, the structural elucidation of many related lindenane dimers relies solely on spectroscopic methods like NMR and ECD, which, while powerful, can leave some stereochemical ambiguity [2]. The availability of an X-ray crystallographically validated structure for chloramultilide B provides a higher degree of confidence in its chemical identity and purity, which is critical for reproducible experimental results and rigorous structure-activity relationship (SAR) analyses.

Structure Confirmation
Direct comparison
X-ray crystallography
Absolute configuration confirmed
Supports SAR reproducibility; many dimers rely on NMR/ECD only
Analytical Chemistry Structural Biology Quality Control

Antimalarial Activity Profile

Beyond its primary antifungal and anti-inflammatory activities, chloramultilide B has also been reported to possess antimalarial properties, with an EC50 value of 7100 nM against Plasmodium falciparum [1]. While this potency is moderate, it represents an additional layer of biological activity not commonly reported for many other lindenane dimers. For example, shizukaol B and cycloshizukaol A are primarily studied for their effects on cell adhesion molecules and immunosuppression, with no prominent antimalarial data [2]. This broader bioactivity profile may be a deciding factor for researchers working on multi-target drug discovery or seeking to explore the full pharmacological potential of the lindenane chemotype.

Antimalarial EC50
Class-level inference
7.1 µM (P. falciparum)
Additional bioactivity for polypharmacology research
Moderate potency; verify in primary antimalarial screens
Antimalarial Neglected Disease Drug Discovery

Research Application Scenarios for Chloramultilide B


Antifungal Drug Discovery

Given its potent and equipotent MIC of 0.068 µM against both C. albicans and C. parapsilosis, chloramultilide B is an ideal starting point or positive control for antifungal drug discovery programs. Its activity profile, which appears distinct from the azole class (as inferred from its consistent potency against C. parapsilosis), supports its use in phenotypic screening and target identification studies to uncover novel mechanisms of action [1].

NF-κB and NLRP3 Inflammasome Studies

As a structurally confirmed lindenane dimer with a demonstrated link to NF-κB and NLRP3 pathway inhibition, chloramultilide B serves as a valuable chemical probe for immunology research. Its use can help dissect the specific roles of these pathways in models of acute inflammation, such as lipopolysaccharide (LPS)-induced acute lung injury, offering a complementary tool to compounds that act primarily on TLR signaling [2].

Lindenane Dimer SAR Studies

The combination of its X-ray crystallography-validated structure and its well-defined, quantifiable antifungal activity (MIC 0.068 µM) makes chloramultilide B a critical reference compound for SAR campaigns. Researchers synthesizing or isolating new lindenane dimers can use chloramultilide B as a benchmark to assess how structural modifications (e.g., esterification, hydroxylation) impact antifungal potency and selectivity [3][4].

Natural Product Quality Control Standard

Due to its confirmed absolute configuration by X-ray crystallography, chloramultilide B is an excellent analytical standard for chemotaxonomic studies of the Chloranthaceae family and for quality control of plant extracts. Its presence and purity can be reliably verified using HPLC, NMR, or MS, providing a robust marker for authentication and standardization [3].

Application
Selection Property
Validation Focus
Candida antifungal screening
Consistent potency profile across species
MIC endpoint reproducibility
NF-κB/NLRP3 pathway research
Pathway-specific modulation
Inflammatory model-response context
Lindenane dimer SAR studies
X-ray validated structure
Antifungal potency benchmark
Plant extract authentication
Absolute configuration confirmed
HPLC/NMR purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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